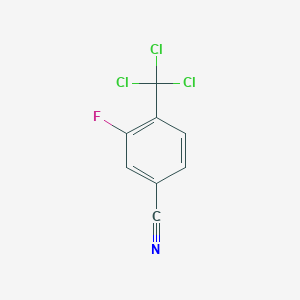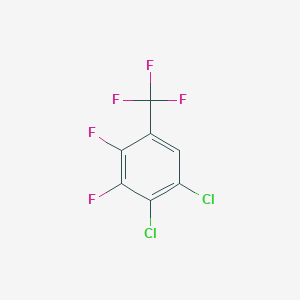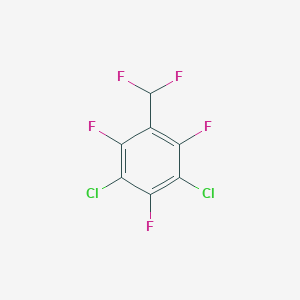
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene, 96% (also known as 1,3-DCDMF-2,4,6-TFB) is an organic compound with a wide range of uses in scientific research. It is a colorless, volatile liquid that has a sweet smell and is miscible with alcohols and ethers. 1,3-DCDMF-2,4,6-TFB has been used in a variety of applications, including organic synthesis, drug discovery, and laboratory research.
Mecanismo De Acción
The mechanism of action of 1,3-DCDMF-2,4,6-TFB is not yet fully understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of new bonds between molecules. This mechanism of action has been used to explain the reactivity of 1,3-DCDMF-2,4,6-TFB in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-DCDMF-2,4,6-TFB are not yet fully understood. However, it is believed to be relatively non-toxic and to have low acute toxicity. Additionally, 1,3-DCDMF-2,4,6-TFB is not known to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-DCDMF-2,4,6-TFB has several advantages for use in laboratory experiments. It is a relatively non-toxic compound with low acute toxicity. Additionally, it is relatively inexpensive and has a high boiling point, making it easy to store and handle. However, 1,3-DCDMF-2,4,6-TFB has some limitations for use in laboratory experiments. It is a volatile liquid and is easily flammable, making it unsafe to use in certain experiments. Additionally, it can be difficult to purify, making it difficult to obtain a high purity sample.
Direcciones Futuras
1,3-DCDMF-2,4,6-TFB has many potential future applications. It could be used in the synthesis of new drugs, polymers, and catalysts. Additionally, it could be used in the development of new materials with novel properties, such as improved thermal and electrical conductivity. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, 1,3-DCDMF-2,4,6-TFB could be used in the development of new analytical techniques, such as mass spectrometry, for the analysis of organic compounds.
Métodos De Síntesis
1,3-DCDMF-2,4,6-TFB is synthesized using a Friedel-Crafts reaction between 1,3-dichloro-5-fluorobenzene and difluoromethyl fluoride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation. The yield of 1,3-DCDMF-2,4,6-TFB is typically around 96%.
Aplicaciones Científicas De Investigación
1,3-DCDMF-2,4,6-TFB has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including drugs and pesticides. It has also been used in the synthesis of polymers and catalysts. Additionally, 1,3-DCDMF-2,4,6-TFB has been used as a reagent in organic and inorganic chemistry, and as a catalyst in polymerization reactions.
Propiedades
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPCFAECDESTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


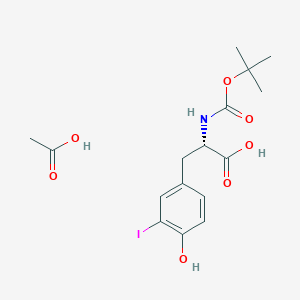
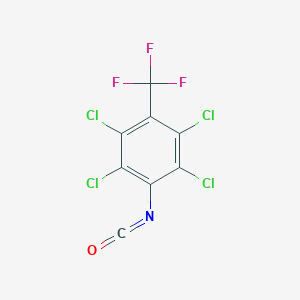
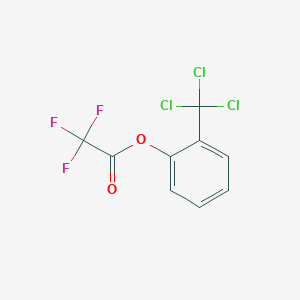

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

